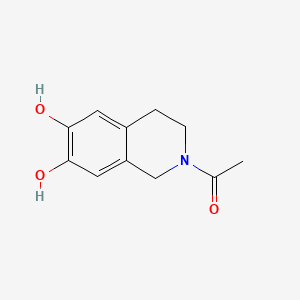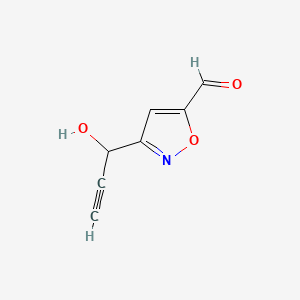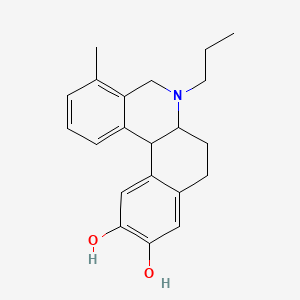
Desloratadin-Citrat-Amid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desloratadine Citric Amide is a derivative of Desloratadine, a second-generation, nonsedating antihistamine. Desloratadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Desloratadine Citric Amide is an impurity of Desloratadine and is known to inhibit the generation and release of inflammatory mediators from basophils and mast cells .
Wissenschaftliche Forschungsanwendungen
Desloratadine Citric Amide has several scientific research applications, including:
Chemistry: The compound is used in the study of chemical reactions and mechanisms, particularly in the context of antihistamine derivatives.
Biology: It is used in biological research to study the effects of antihistamines on cellular processes and inflammatory responses.
Medicine: Desloratadine Citric Amide is investigated for its potential therapeutic applications in treating allergic conditions and other inflammatory diseases.
Wirkmechanismus
Target of Action
Desloratadine, the active metabolite of loratadine, is a second-generation antihistamine . It primarily targets the H1-receptor , which is most clearly associated with potentiation of proinflammatory immune cell activity and enhanced effector function . This receptor is widely distributed across immune cell subtypes, including mast cells, basophils, and lymphocytes .
Mode of Action
Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .
Biochemical Pathways
The allergy cascade presents widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Histamine, released from granules within mast cells, basophils, lymphocytes, and other reservoirs, interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine may modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .
Pharmacokinetics
Desloratadine is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . In the bloodstream, 83 to 87% of the substance is bound to plasma proteins . Desloratadine is metabolized to 3-hydroxydesloratadine in a three-step sequence . The body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .
Result of Action
The result of desloratadine’s action is the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It reduces the release of interleukin (IL)-3, IL-6, tumor necrosis factor (TNF)-α, and granulocyte-macrophage colony-stimulating factor from stimulated mast cells and basophils .
Action Environment
Environmental factors can influence the action, efficacy, and stability of desloratadine. For example, it has been found that desloratadine and other common antihistamines can degrade under different oxidation methods, such as NaClO, UV, and UV-NaClO . These drugs have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .
Biochemische Analyse
Biochemical Properties
Desloratadine Citric Amide interacts with various enzymes and proteins in biochemical reactions. It is the active descarboethoxy metabolite of loratadine, a second-generation histamine . The compound has a high binding affinity for H1 receptors , which are involved in allergic inflammation and immune modulation .
Cellular Effects
Desloratadine Citric Amide has significant effects on various types of cells and cellular processes. It is a potent and selective antagonist of the histamine H1 receptor, widely used to treat allergic symptoms . It does not cross the blood-brain barrier and does not cause drowsiness or sedation . It also reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late-phase allergic response .
Molecular Mechanism
Desloratadine Citric Amide exerts its effects at the molecular level through several mechanisms. It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .
Temporal Effects in Laboratory Settings
The effects of Desloratadine Citric Amide change over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine Citric Amide .
Dosage Effects in Animal Models
In animal studies, no deaths occurred at doses up to 250 mg/kg, representing an exposure roughly 810 times that of the recommended daily oral dose . This suggests that Desloratadine Citric Amide has a high threshold for toxicity in animal models.
Metabolic Pathways
Desloratadine Citric Amide is involved in several metabolic pathways. It is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . The kinetics of Desloratadine Citric Amide to 3-hydroxydesloratadine involves N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .
Transport and Distribution
Desloratadine Citric Amide is widely distributed within cells and tissues. It is transported and distributed within cells and tissues through various transporters and binding proteins
Subcellular Localization
Based on its biochemical properties and cellular effects, it is likely that it is localized in the cytoplasm
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Desloratadine Citric Amide involves the synthesis of Desloratadine followed by its conversion to the citric amide derivative. The synthesis of Desloratadine typically involves the following steps:
Formation of Loratadine: Loratadine is synthesized through a series of reactions starting from piperidine and phthalic anhydride.
Conversion to Desloratadine: Loratadine is then converted to Desloratadine through a process of hydrolysis and subsequent reduction.
Formation of Desloratadine Citric Amide: Desloratadine is reacted with citric acid under specific conditions to form Desloratadine Citric Amide.
Industrial Production Methods
Industrial production of Desloratadine Citric Amide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The preparation method for Desloratadine oral liquid, for example, involves the addition of organic acid salt into a cosolvent .
Analyse Chemischer Reaktionen
Types of Reactions
Desloratadine Citric Amide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Desloratadine Citric Amide. These products can have different pharmacological properties and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another second-generation antihistamine used to treat allergic reactions.
Fexofenadine: A nonsedating antihistamine similar to Desloratadine.
Loratadine: The parent compound of Desloratadine, used for similar indications.
Uniqueness
Desloratadine Citric Amide is unique due to its specific chemical structure and the presence of the citric amide group. This structural difference can lead to variations in pharmacological properties and therapeutic applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKKMKTABMKLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)


![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![2H-Pyran-2-one,4-fluorotetrahydro-3,5,6-trimethyl-,[3R-(3alpha,4beta,5alpha,6alpha)]-(9CI)](/img/new.no-structure.jpg)

![4-oxa-8-azatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B583089.png)



